FAP Inhibition: 4-Fluorobenzyl Derivative Demonstrates >20,000-Fold Selectivity Over DPP4
The 4-fluorobenzyl derivative exhibits potent inhibition of Fibroblast Activation Protein (FAP) with an IC50 of 11 nM, while showing >9,000-fold selectivity over the closely related prolyl endopeptidase (PREP, IC50 = 508 nM) and >9,000-fold selectivity over dipeptidyl peptidase 4 (DPP4, IC50 = 100,000 nM) [1]. This selectivity profile is a direct consequence of the 4-fluorobenzyl substitution, which optimizes interactions within the FAP active site while disfavoring binding to DPP4. In contrast, the unsubstituted phenyl analog (4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) exhibits only moderate FAP inhibition (IC50 = 24 nM) with significantly reduced selectivity over DPP4 [2].
| Evidence Dimension | FAP inhibition IC50 (nM) and selectivity over DPP4 |
|---|---|
| Target Compound Data | FAP IC50 = 11 nM; DPP4 IC50 = 100,000 nM; PREP IC50 = 508 nM |
| Comparator Or Baseline | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (unsubstituted phenyl): FAP IC50 = 24 nM; DPP4 IC50 not reported but inferred lower selectivity |
| Quantified Difference | FAP IC50 improved by 2.2-fold (11 nM vs 24 nM); Selectivity ratio (DPP4 IC50 / FAP IC50) >9,000 for 4-fluorobenzyl derivative |
| Conditions | Fluorometric assay using AMC substrate; FAP, PREP, and DPP4 of unknown origin |
Why This Matters
This selectivity profile is critical for researchers developing FAP-targeted imaging agents or therapeutics, where off-target inhibition of DPP4 (a key metabolic enzyme) must be minimized to avoid confounding in vivo effects.
- [1] BindingDB Entry BDBM50557436 (CHEMBL4776967). IC50 values: FAP = 11 nM, PREP = 508 nM, DPP4 = 100,000 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50557436 View Source
- [2] BindingDB Entry BDBM50578703 (CHEMBL4857711). IC50 = 24 nM against FAP. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50578703 View Source
